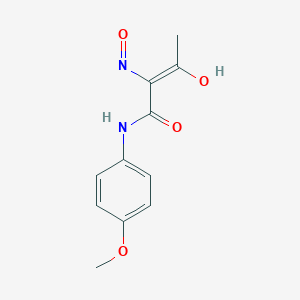
2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide is a chemical compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a hydroxyimino group, a methoxyphenyl group, and a 3-oxo-butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide typically involves the reaction of 4-methoxyphenylhydroxylamine with an appropriate keto acid or ester. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The product is usually isolated through extraction and purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyimino-N-(4-methoxy-phenyl)-acetamide
- 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide is unique due to its 3-oxo-butyramide moiety, which distinguishes it from other similar compounds. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(E)-3-hydroxy-N-(4-methoxyphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-3-5-9(17-2)6-4-8/h3-6,14H,1-2H3,(H,12,15)/b10-7+ |
InChI Key |
WOIYULAWMZQTKM-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC=C(C=C1)OC)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=C(C=C1)OC)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















